1-Benzyl-1-(4-nitrobenzyl)hydrazine
Overview
Description
1-Benzyl-1-(4-nitrobenzyl)hydrazine is a chemical compound with the molecular formula C14H15N3O2 and a molecular weight of 257.29 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include a benzyl group and a nitrobenzyl group attached to a hydrazine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1-(4-nitrobenzyl)hydrazine typically involves the reaction of benzylhydrazine with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1-(4-nitrobenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The benzyl and nitrobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitro derivatives.
Substitution: Various substituted benzyl and nitrobenzyl compounds.
Scientific Research Applications
1-Benzyl-1-(4-nitrobenzyl)hydrazine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-(4-nitrobenzyl)hydrazine involves its interaction with molecular targets through its hydrazine moiety. This interaction can lead to the formation of hydrazones and other derivatives, which can then participate in various biochemical pathways. The nitro group can also undergo reduction to form reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1-(4-aminobenzyl)hydrazine: Similar structure but with an amino group instead of a nitro group.
1-Benzyl-1-(4-methylbenzyl)hydrazine: Similar structure but with a methyl group instead of a nitro group.
1-Benzyl-1-(4-chlorobenzyl)hydrazine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1-Benzyl-1-(4-nitrobenzyl)hydrazine is unique due to the presence of both benzyl and nitrobenzyl groups, which provide distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
1-benzyl-1-[(4-nitrophenyl)methyl]hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-16(10-12-4-2-1-3-5-12)11-13-6-8-14(9-7-13)17(18)19/h1-9H,10-11,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBAZPNJIPIWLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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